4-(2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenol
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Overview
Description
4-(2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzothiazepine family and has been synthesized using different methods.
Mechanism Of Action
The mechanism of action of 4-(2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenol is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical And Physiological Effects
Studies have shown that 4-(2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenol has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. It also has potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4-(2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenol in lab experiments is its ability to exhibit multiple biological effects. This makes it a versatile compound that can be used in various research areas. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 4-(2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenol. One area of interest is its potential application in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an anticancer agent. Further research is also needed to fully understand the mechanism of action of this compound and to optimize its synthesis and administration in lab experiments.
Synthesis Methods
The synthesis of 4-(2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenol has been achieved using various methods. One of the most common methods is the reaction of 2-aminobenzophenone with 2-mercaptobenzoic acid in the presence of a catalyst such as triethylamine. This reaction leads to the formation of the benzothiazepine ring system. The benzothiazepine ring is then further reacted with phenol in the presence of a base such as sodium hydroxide to yield 4-(2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenol.
Scientific Research Applications
The potential applications of 4-(2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenol in scientific research are vast. This compound has been shown to exhibit anticancer, antiviral, and antimicrobial activities. It also has potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
64820-41-3 |
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Product Name |
4-(2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenol |
Molecular Formula |
C21H17NOS |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
4-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenol |
InChI |
InChI=1S/C21H17NOS/c23-17-12-10-15(11-13-17)19-14-21(16-6-2-1-3-7-16)24-20-9-5-4-8-18(20)22-19/h1-13,21,23H,14H2 |
InChI Key |
TYAICLLUTKIPRK-UHFFFAOYSA-N |
Isomeric SMILES |
C1C(SC2=CC=CC=C2NC1=C3C=CC(=O)C=C3)C4=CC=CC=C4 |
SMILES |
C1C(SC2=CC=CC=C2N=C1C3=CC=C(C=C3)O)C4=CC=CC=C4 |
Canonical SMILES |
C1C(SC2=CC=CC=C2N=C1C3=CC=C(C=C3)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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